molecular formula C20H20N2O4 B4955417 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid

2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid

Cat. No. B4955417
M. Wt: 352.4 g/mol
InChI Key: XHDDCTWFIQYANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid, also known as PACBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PACBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 396.47 g/mol.

Mechanism of Action

The mechanism of action of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and protein-protein interactions. For example, 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis. 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has also been shown to inhibit the interaction between the HIV-1 integrase and its cofactor LEDGF/p75, which is essential for viral replication.
Biochemical and Physiological Effects:
2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of matrix metalloproteinases. In vivo studies have shown that 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid can inhibit tumor growth and metastasis in animal models of cancer. 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid is its versatility. 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid can be easily modified to introduce different functional groups, which can be used to tune its properties for specific applications. Another advantage is its stability. 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid is stable under a wide range of conditions, which makes it suitable for use in various experimental settings. One limitation of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are many potential future directions for research on 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid. One area of interest is the development of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid-based materials with novel properties, such as self-healing or stimuli-responsive behavior. Another area of interest is the identification of new targets for 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid in cancer and other diseases. Additionally, there is potential for the development of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid-based therapeutics for the treatment of cancer, inflammation, and viral infections. Finally, further studies are needed to fully understand the mechanism of action of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid and its effects on biological systems.

Synthesis Methods

The synthesis of 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with phosgene to form 4-isocyanatobenzoic acid. This intermediate is then reacted with piperidine to form 4-(1-piperidinylcarbonyl)phenyl isocyanate, which is then reacted with PAC to form 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid. The overall yield of this process is around 60%, and the purity of the final product is typically greater than 98%.

Scientific Research Applications

2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and analytical chemistry. In drug discovery, 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has been shown to have antitumor, anti-inflammatory, and antiviral activities. It has also been investigated as a potential inhibitor of protein-protein interactions, which play a critical role in many diseases. In materials science, 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, 2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid has been used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography.

properties

IUPAC Name

2-[[4-(piperidine-1-carbonyl)phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-18(16-6-2-3-7-17(16)20(25)26)21-15-10-8-14(9-11-15)19(24)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13H2,(H,21,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDDCTWFIQYANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.